molecular formula C6H7NO B017766 2-Hydroxy-5-methylpyridine CAS No. 1003-68-5

2-Hydroxy-5-methylpyridine

Cat. No. B017766
M. Wt: 109.13 g/mol
InChI Key: SOHMZGMHXUQHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07728013B2

Procedure details

Compound 22 was synthesized by condensation of 5-methyl-2(1H)-pyridone (327.4 mg, 3 mmol) with 4-bromopyridine hydrochloride (778 mg, 4 mmol) in the presence of CuI (60 mg, 0.3 mmol) and K2CO3 (1.36 g, 10 mmol) in DMF (3 ml) at 135° C. overnight. The reaction mixture was diluted with 10% ammonia (15 ml) and extracted with ethyl acetate. Organic extract was washed with saturated sodium chloride, dried over magnesium sulfate and evaporated. Column chromatography (5% MeOH-DCM) afforded 197 mg (35%) of the target compound as a yellowish solid. The 1H NMR spectra was consistent with the structure of Compound 22.
Quantity
327.4 mg
Type
reactant
Reaction Step One
Quantity
778 mg
Type
reactant
Reaction Step One
Name
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.Cl.Br[C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.N.[Cu]I>[N:14]1[CH:15]=[CH:16][C:11]([N:6]2[CH:7]=[C:2]([CH3:1])[CH:3]=[CH:4][C:5]2=[O:8])=[CH:12][CH:13]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
327.4 mg
Type
reactant
Smiles
CC=1C=CC(NC1)=O
Name
Quantity
778 mg
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
1.36 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Name
CuI
Quantity
60 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
Organic extract
WASH
Type
WASH
Details
was washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)N1C(C=CC(=C1)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 197 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.